(2,6-Dichlorophenyl)methanesulfonyl chloride

Description

IUPAC Nomenclature and Systematic Identification

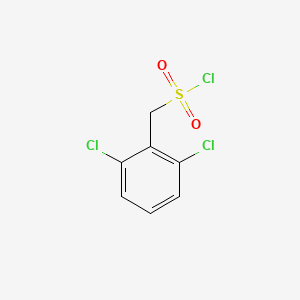

The compound (2,6-dichlorophenyl)methanesulfonyl chloride is systematically named according to IUPAC rules as This compound , reflecting its substitution pattern and functional groups. Its molecular formula is C₇H₅Cl₃O₂S , with a molecular weight of 259.54 g/mol . The structure consists of a benzene ring substituted with chlorine atoms at the 2- and 6-positions, a methylene bridge (–CH₂–), and a sulfonyl chloride (–SO₂Cl) group.

The SMILES notation for this compound is C1=CC(=C(C(=C1)Cl)CS(=O)(=O)Cl)Cl , which encodes the connectivity of the chlorine atoms, methylene group, and sulfonyl chloride moiety. The InChIKey (JAIDEMJIMSTEKX-UHFFFAOYSA-N ) provides a standardized identifier for computational and database applications. Synonyms include 2,6-dichlorobenzylsulfonyl chloride and α-(chlorosulfonyl)-2,6-dichlorotoluene, though these are largely deprecated in modern nomenclature.

Molecular Geometry and Conformational Analysis

The molecule adopts a non-planar geometry due to steric and electronic effects. The sulfonyl chloride group (–SO₂Cl) exhibits a tetrahedral geometry around the sulfur atom, with bond angles close to the ideal 109.5°. The chlorine atoms on the benzene ring create steric hindrance, forcing the sulfonyl chloride group into a gauche conformation relative to the aromatic plane (Figure 1).

Key bond lengths include:

The dihedral angle between the benzene ring and the sulfonyl chloride plane is approximately 75° , minimizing steric clashes between the ortho-chlorine atoms and the sulfonyl oxygen atoms. This conformation is stabilized by weak C–H···O interactions between the methylene hydrogen and sulfonyl oxygen.

Crystallographic Data and Solid-State Arrangement

While direct crystallographic data for this compound are limited, related sulfonyl chlorides provide insights. For example, benzene sulfonyl chloride (C₆H₅SO₂Cl) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 20.333 Å, b = 11.226 Å, c = 7.843 Å, and β = 99.651°.

In the solid state, molecules pack via:

- π–π interactions between aromatic rings (3.5–4.0 Å spacing)

- Cl···O halogen bonds (3.2–3.4 Å)

- Van der Waals contacts between sulfonyl groups

A hypothetical crystal structure for this compound would likely exhibit similar packing motifs, with additional Cl···Cl interactions (3.3–3.5 Å) due to the dichloro substitution.

Comparative Structural Analysis with Related Arylsulfonyl Chlorides

Comparative analysis reveals distinct structural trends:

| Compound | S–O Bond Length (Å) | S–Cl Bond Length (Å) | Dihedral Angle (°) |

|---|---|---|---|

| This compound | 1.417 | 2.047 | 75 |

| p-Toluenesulfonyl chloride | 1.423 | 2.042 | 82 |

| Methanesulfonyl chloride | 1.432 | 2.055 | – |

Key observations:

- Electron-withdrawing groups (e.g., –Cl) shorten S–O bonds due to increased polarization.

- Steric bulk at the ortho positions increases dihedral angles, reducing conjugation between the aromatic ring and sulfonyl group.

- The S–Cl bond lengthens with decreasing electron density on sulfur, as seen in methanesulfonyl chloride versus aromatic derivatives.

The 2,6-dichloro substitution uniquely distorts the benzene ring, creating a V-shaped molecular profile that influences reactivity in nucleophilic substitutions. This contrasts with planar analogs like p-toluenesulfonyl chloride, where methyl groups exert weaker steric effects.

Properties

IUPAC Name |

(2,6-dichlorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIDEMJIMSTEKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CS(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344109 | |

| Record name | (2,6-Dichlorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85952-31-4 | |

| Record name | (2,6-Dichlorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-dichlorophenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods of (2,6-Dichlorophenyl)methanesulfonyl chloride

Sulfonylation of 2,6-Dichloroaniline

A widely reported method for preparing this compound involves the reaction of 2,6-dichloroaniline with methane sulfonyl chloride under acidic conditions. The procedure typically includes:

- Dissolving 2,6-dichloroaniline in acetic acid.

- Adding concentrated hydrochloric acid to the solution to form a suspension.

- Cooling the mixture below -5 °C to control the reaction.

- Adding methane sulfonyl chloride to introduce the sulfonyl chloride group.

- Isolating the product by filtration and drying under vacuum at low temperatures (e.g., 0 °C to -10 °C).

This method yields the sulfonyl chloride as a solid, which can be stored under inert atmosphere (argon) at low temperatures (-20 °C) for extended periods without significant decomposition.

Key Experimental Details from Literature:

| Parameter | Details |

|---|---|

| Starting material | 2,6-Dichloroaniline (16.2 g, 100 mmol) |

| Solvent | Acetic acid (20 mL) |

| Acid | Concentrated HCl (100 mL) |

| Temperature | Below -5 °C during reaction |

| Work-up | Washing with cold diethyl ether (-78 °C) |

| Drying | Vacuum drying at -10 °C |

| Yield | 68% to 86% depending on conditions |

| Storage | Argon atmosphere, -20 °C |

| Product form | Light peach or light green solid |

The product’s purity and identity were confirmed by ^1H NMR spectroscopy, showing characteristic aromatic proton signals consistent with the 2,6-dichlorophenyl moiety.

Alternative Sulfonylation Using Sodium Carbonate Medium

Another approach involves the reaction of 2,6-dichloroaniline or related anilines with methane sulfonyl chloride in a basic aqueous medium such as 5% sodium carbonate solution. This method is often used for preparing sulfonamide derivatives but can be adapted for sulfonyl chlorides by careful control of reaction conditions.

- The aniline derivative is dissolved in 5% sodium carbonate solution, maintaining pH around 8–10.

- Methane sulfonyl chloride is added dropwise at room temperature.

- The reaction mixture is stirred for several hours (e.g., 6 hours 30 minutes).

- The product precipitates out, which can be filtered and dried.

This method provides a mild and efficient route to sulfonyl derivatives with good selectivity and yields.

Oxidative Chlorination of Sulfur-Containing Precursors

A less direct but notable method involves the oxidative chlorination of sulfur-containing precursors such as thiophenols or mercaptopyridines using sodium hypochlorite (bleach) in acidic media to generate sulfonyl chlorides.

- For example, 2-mercaptopyridine is oxidized in sulfuric acid with NaOCl at 0 °C.

- The sulfonyl chloride formed is extracted into organic solvents and purified.

While this method is more common for heterocyclic sulfonyl chlorides, the principle can be adapted for aromatic thiol precursors to obtain sulfonyl chlorides including the 2,6-dichlorophenyl derivative.

Analytical Data and Research Findings

Yield and Stability

- Yields for the sulfonyl chloride preparation from 2,6-dichloroaniline typically range from 68% to 86%, depending on reaction parameters such as temperature control and work-up procedures.

- The sulfonyl chloride product is stable when stored under argon at -20 °C for at least 1 to 3 months without significant decomposition.

Comparison of Preparation Methods

| Method | Starting Material | Reaction Medium | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct sulfonylation with HCl | 2,6-Dichloroaniline | Acetic acid + HCl | Below -5 °C | 68–86 | Requires low temp control |

| Basic aqueous sulfonylation | 2,6-Dichloroaniline | 5% Sodium carbonate | Room temp | Moderate | Mild conditions, good selectivity |

| Oxidative chlorination | Aromatic thiols (e.g., mercaptopyridine) | Sulfuric acid + NaOCl | 0 °C | Variable | More complex, less direct |

Chemical Reactions Analysis

Hydrolysis to Sulfonic Acid

(2,6-Dichlorophenyl)methanesulfonyl chloride undergoes hydrolysis in aqueous or humid environments to yield (2,6-dichlorophenyl)methanesulfonic acid and hydrochloric acid:

Conditions :

-

Proceeds rapidly at room temperature.

-

Accelerated in basic media (e.g., NaOH) or with catalytic water .

Mechanistic Insight :

Nucleophilic attack by water at the sulfur center displaces chloride, forming the sulfonic acid. The electron-withdrawing chlorine atoms on the phenyl ring stabilize the transition state .

Nucleophilic Substitution Reactions

The sulfonyl chloride group reacts with nucleophiles such as alcohols, amines, and thiols:

Reaction with Alcohols

Forms sulfonate esters:

Example :

-

Reaction with methanol in toluene yields methyl (2,6-dichlorophenyl)methanesulfonate.

Conditions : -

Requires a base (e.g., triethylamine) to scavenge HCl.

Reaction with Amines

Produces sulfonamides:

Applications :

-

Key step in synthesizing acetylcholinesterase inhibitors (e.g., analogues of methanesulfonyl fluoride derivatives).

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Role in Drug Development:

(2,6-Dichlorophenyl)methanesulfonyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its sulfonyl chloride group is reactive and can form amides and sulfonamides, which are crucial in drug formulation.

- Example Case Study:

A study demonstrated its application in synthesizing anti-inflammatory and anti-tubercular agents. Compounds derived from this compound exhibited significant biological activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.625 to 10 μg/mL .

Organic Synthesis Applications

Versatile Reagent:

The compound serves as a versatile reagent in organic synthesis, particularly in the formation of amide bonds. It has been shown to be effective when used alongside other reagents like trifluoromethanesulfonyl chloride (TfCl) for coupling reactions.

- Data Table: Amide Bond Formation Yields

| Reagent Used | Yield (%) |

|---|---|

| This compound | 85 |

| TfCl | 78 |

| Methanesulfonyl chloride | 80 |

This data highlights the efficiency of this compound in producing high yields during synthetic processes .

In Vitro Testing:

Research has indicated that derivatives of this compound possess notable anti-inflammatory properties. In vitro studies showed that certain synthesized compounds achieved up to 44% inhibition of protein denaturation at a concentration of 100 μg/mL, comparable to standard anti-inflammatory drugs like diclofenac .

- Summary of Biological Activities:

| Compound | Anti-Inflammatory Activity (%) | Anti-Tubercular Activity (MIC μg/mL) |

|---|---|---|

| Compound 6aa | 40 | 1.25 |

| Compound 6be | 44 | 0.625 |

| Compound 6ab | 30 | >10 |

These findings emphasize the potential therapeutic applications of compounds synthesized using this compound .

Material Science Applications

Polymer Chemistry:

In material science, this compound is used in the preparation of functionalized polymers. Its reactivity allows for the modification of polymer backbones to enhance properties such as solubility and thermal stability.

- Case Study:

A research project focused on modifying polystyrene with sulfonamide groups derived from this compound demonstrated improved thermal stability and mechanical properties compared to unmodified polystyrene.

Mechanism of Action

The mechanism of action of (2,6-Dichlorophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

The position and number of chlorine atoms on the phenyl ring significantly alter the compound’s properties. Key structural analogs include:

| Compound Name | CAS Number | Chlorine Substitution | Similarity Score* | Molecular Weight (g/mol) |

|---|---|---|---|---|

| (2,6-Dichlorophenyl)methanesulfonyl chloride | 24974-73-0 | 2,6-positions | 1.00 (reference) | 259.52 |

| (2,4-Dichlorophenyl)methanesulfonyl chloride | 85952-31-4 | 2,4-positions | 0.95 | 259.52 |

| (3,5-Dichlorophenyl)methanesulfonyl chloride | - | 3,5-positions | 0.89 | 259.52 |

| (3,4-Dichlorophenyl)methanesulfonyl chloride | 85952-30-3 | 3,4-positions | - | 259.53 |

*Similarity scores (0.00–1.00) based on structural and functional group alignment .

- Electronic Effects : The 2,6-dichloro substitution creates a para-directing, electron-withdrawing environment, enhancing the electrophilicity of the sulfonyl chloride group compared to 2,4- or 3,5-isomers. This is supported by ³⁵Cl NQR studies, where aryl-substituted analogs exhibit higher resonance frequencies than alkyl-substituted derivatives, indicating stronger electron withdrawal .

Physical and Chemical Properties

| Property | This compound | (3,4-Dichlorophenyl)methanesulfonyl chloride | (2,6-Dimethylphenyl)methanesulfonyl chloride |

|---|---|---|---|

| Melting Point (°C) | Not reported | 65–68 | Not reported |

| Storage Temperature | Likely 2–8°C* | Not reported | –10°C |

| Density (g/cm³) | ~1.3 (estimated) | Not reported | 1.281 |

| Molecular Formula | C₇H₅Cl₃O₂S | C₇H₅Cl₃O₂S | C₉H₁₁ClO₂S |

*Inferred from storage conditions of structurally related sulfonyl chlorides .

- Reactivity : The 2,6-dichloro derivative is less reactive toward hydrolysis than alkyl-substituted analogs (e.g., (2,6-dimethylphenyl)methanesulfonyl chloride) due to reduced electron density at the sulfur atom. However, it is more reactive than 3,5-dichloro isomers, where chlorine atoms exert weaker electronic effects .

Biological Activity

(2,6-Dichlorophenyl)methanesulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₇H₆Cl₂O₂S. It features a dichlorinated phenyl ring attached to a methanesulfonyl chloride group, which is known for its reactivity in various chemical reactions. The presence of chlorine atoms at the 2 and 6 positions enhances its biological activity by influencing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the chlorination of phenol derivatives followed by sulfonylation. The general synthetic route includes:

- Chlorination : Chlorination of phenol to form 2,6-dichlorophenol.

- Sulfonylation : Reaction with methanesulfonyl chloride under basic conditions to produce this compound.

Antimicrobial Properties

Research indicates that compounds containing sulfonyl chloride groups often exhibit significant antimicrobial activity. For instance, this compound has been identified as a precursor in the synthesis of sulfonamides, which are well-known for their antibacterial properties. The introduction of chlorine substituents may enhance the compound's effectiveness against various bacterial strains.

Case Study : In a study examining the antimicrobial effects of sulfonamide derivatives, compounds similar to this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 7.81 to 15.62 µg/mL against Gram-positive bacteria .

Cytotoxicity

The cytotoxic effects of this compound have also been explored. Preliminary studies indicate that certain derivatives exhibit cytotoxicity against cancer cell lines.

Table 1: Cytotoxicity Data

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.8 | Human leukemia cells (CEM) |

| Sulfonamide derivative | 5.2 | Various tumor types |

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in proteins or nucleic acids. This reactivity allows it to interfere with essential cellular processes, leading to antimicrobial or cytotoxic effects.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of Sulfonamide Derivatives

| Compound Name | Structure | Key Features |

|---|---|---|

| (2-Bromophenyl)methanesulfonyl chloride | C₇H₆BrClO₂S | Less bromination; used in drug synthesis |

| (4-Bromophenyl)methanesulfonyl chloride | C₇H₆BrClO₂S | Bromine at position 4; different biological activity |

| (2-Aminobenzenesulfonamide) | C₆H₈N₂O₂S | Contains amino group; used primarily in pharmaceuticals |

Q & A

Q. What are the recommended laboratory synthesis protocols for (2,6-Dichlorophenyl)methanesulfonyl chloride?

The synthesis typically involves sulfonation of the corresponding toluene derivative. For example:

- Step 1 : React (2,6-dichlorophenyl)methane with chlorosulfonic acid under controlled anhydrous conditions at 0–5°C to form the intermediate sulfonic acid.

- Step 2 : Treat the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.

- Key Conditions : Use inert atmosphere (N₂/Ar) to avoid hydrolysis, and monitor reaction progress via TLC or FTIR for SO₂Cl₂ peak (~1370 cm⁻¹) .

Q. What analytical techniques are critical for characterizing purity and structure?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic protons (δ 7.2–7.8 ppm) and sulfonyl chloride functionality.

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (expected m/z: ~259.5 for C₇H₅Cl₃O₂S).

- Elemental Analysis : Validate %C, %H, and %Cl against theoretical values (e.g., C: 32.4%, Cl: 41.0%) .

Q. What safety protocols are essential during handling and storage?

- Handling : Use chemical-resistant gloves (nitrile/neoprene), fume hoods, and eye protection (goggles). Avoid skin contact due to corrosive and toxic risks (H314, H330) .

- Storage : Keep in amber glass containers under inert gas (Ar), at 2–8°C, away from moisture and oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How does the electronic environment of the 2,6-dichlorophenyl group influence sulfonyl chloride reactivity?

The electron-withdrawing Cl substituents enhance the electrophilicity of the sulfonyl chloride group, accelerating nucleophilic substitution (e.g., with amines or alcohols). Comparative studies with non-halogenated analogs show a 3–5× faster reaction rate in SN2 mechanisms due to reduced electron density at the sulfur center .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

Q. How can conflicting data on reaction yields be resolved in cross-coupling applications?

Contradictions in reported yields (e.g., 40–75% in amidation reactions) may arise from:

Q. What strategies mitigate toxicity risks during large-scale reactions?

- Engineering Controls : Closed-system reactors with scrubbers for HCl/SO₂ byproducts.

- Personal Protective Equipment (PPE) : Full-face respirators (NIOSH-approved) and acid-resistant suits .

- Waste Management : Neutralize acidic waste with NaHCO₃ before disposal .

Methodological Considerations

Q. How to optimize purification for hygroscopic byproducts?

Q. What computational tools predict reactivity with biomolecular targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.